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Cycloheptanone, 2-nitro-

Cat. No.: B1651663
CAS No.: 13154-27-3
M. Wt: 157.17 g/mol
InChI Key: UHRUAPNWENGYTC-UHFFFAOYSA-N
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Description

Significance of α-Nitro Ketones in Synthetic Methodologies

α-Nitro ketones, including 2-nitrocycloheptanone, are important building blocks in organic synthesis. rsc.org The presence of the electron-withdrawing nitro and carbonyl groups activates the α-carbon, making it a versatile nucleophile in various carbon-carbon bond-forming reactions. rsc.orgresearchgate.net These compounds can participate in a range of transformations such as Michael additions, domino reactions, and cycloadditions. rsc.orgresearchgate.netrsc.org Unlike simple nitroalkanes, α-nitro ketones can generate reactive intermediates like nitronates and nitrile oxides, which are useful in the synthesis of diverse heterocyclic frameworks such as isoxazoles and pyrazoles. rsc.orgresearchgate.netrsc.org

The synthetic utility of α-nitro ketones extends to the preparation of biologically active molecules and important pharmaceutical intermediates. rsc.org For instance, they are precursors to vicinal nitro alcohols, which can be further converted to amino alcohols, key components in many pharmacologically significant compounds. acs.org

Historical Context of α-Nitrocycloalkanone Research

Research into α-nitrocycloalkanones has been ongoing for a considerable period, driven by their potential as synthetic intermediates. Early research in the mid-20th century focused on the synthesis and characterization of these compounds, including the six-membered ring analogue, 2-nitrocyclohexanone (B1217707). acs.org The synthesis of 2-nitrocyclopentanone, a five-membered ring analogue, was reported with detailed characterization, highlighting the interest in this class of compounds. tandfonline.com

Initial attempts to synthesize α-nitrocycloalkanones, such as 2-nitrocyclopentanone, faced challenges, with some methods yielding low yields or only derivatives of the desired product. tandfonline.comtandfonline.comresearchgate.net Over the years, more efficient synthetic routes have been developed, expanding the accessibility and application of these valuable compounds in organic synthesis. acs.org The study of the reactivity of α-nitrocycloalkanones, particularly their ring cleavage reactions, has also been a significant area of investigation. um.edu.mt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1651663 Cycloheptanone, 2-nitro- CAS No. 13154-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrocycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-7-5-3-1-2-4-6(7)8(10)11/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRUAPNWENGYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456492
Record name Cycloheptanone, 2-nitro-
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13154-27-3
Record name Cycloheptanone, 2-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID50456492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrocycloheptan-1-one
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Reactivity and Transformation of 2 Nitrocycloheptanone

Photochemical Transformations

The presence of the nitro group alpha to the carbonyl in 2-nitrocycloheptanone makes it a candidate for interesting photochemical reactions. Upon irradiation, the molecule can undergo significant structural changes, leading to the formation of new heterocyclic systems.

Formation of N-Hydroxy-2,8-dioxoazacyclo-octane

A key product from the photochemical transformation of 2-nitrocycloheptanone is N-hydroxy-2,8-dioxoazacyclo-octane. researchgate.netrsc.org Research has shown that when 2-nitrocycloheptanone is irradiated in solvents such as ethanol (B145695) or acetonitrile (B52724), it rearranges to form this eight-membered heterocyclic compound. researchgate.netrsc.org This reaction is analogous to the photochemical behavior observed in other cyclic α-nitro ketones, such as 2-nitrocyclohexanone (B1217707) and α-nitrocamphor. rsc.org The formation of this N-hydroxy lactam derivative underscores a significant ring expansion and incorporation of the nitro group's nitrogen and oxygen atoms into the newly formed cyclic backbone.

Carbon-Carbon Bond Forming Reactions

The acidic nature of the α-proton in 2-nitrocycloheptanone, due to the electron-withdrawing effects of both the nitro and carbonyl groups, allows it to act as a nucleophile in carbon-carbon bond-forming reactions, most notably in Michael additions.

Michael Addition Reactions

2-Nitrocycloheptanone can serve as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. rsc.org This reactivity provides a pathway for the formation of more complex molecular architectures.

Research has demonstrated that cyclic α-nitro ketones, including by extension 2-nitrocycloheptanone, can undergo conjugate addition to α,β-unsaturated carbonyls (enones). rsc.org One effective method involves performing the reaction under heterogeneous, solvent-free conditions using silica (B1680970) as a mild acidic catalyst. rsc.org This approach has been shown to produce 2-nitro-1,5-diones in good yields. rsc.org A notable finding from these studies is that under these specific reaction conditions, no cleavage of the cycloalkanone ring was observed, preserving the seven-membered carbocycle. rsc.org

Table 1: Michael Addition of Cyclic α-Nitro Ketones to Conjugated Enones

Reactant 1 (Michael Donor)Reactant 2 (Michael Acceptor)Catalyst/ConditionsProduct TypeKey Finding
Cyclic α-Nitro KetoneConjugated EnoneSilica, Solvent-free2-Nitro-1,5-dioneNo cleavage of the cyclic ketone ring observed. rsc.org

While the field of asymmetric organocatalysis has extensively explored the Michael addition of various ketones and aldehydes to nitroalkenes, specific research findings detailing the use of 2-nitrocycloheptanone as a nucleophile in this context are not prominently available in the reviewed scientific literature. The development of enantioselective methods for the addition of cyclic α-nitro ketones to nitroalkenes remains an area with potential for further investigation.

Carbon-Carbon Bond Cleavage Reactions

The juxtaposition of the nitro and ketone groups in 2-nitrocycloheptanone facilitates carbon-carbon bond cleavage under various conditions, opening pathways to important linear bifunctional molecules. researchgate.net

The carbon-carbon bond between the carbonyl carbon and the nitro-substituted carbon in 2-nitrocycloheptanone is susceptible to cleavage via retro-Claisen (or retro-Dieckmann for cyclic systems) condensation pathways. sorbonne-universite.frresearchgate.net This reaction is a bond-breaking process that is essentially the reverse of a Claisen condensation. libretexts.orglibretexts.org The cleavage is initiated by a nucleophile, such as an alkoxide or hydroxide (B78521), attacking the carbonyl group. libretexts.orgyoutube.com

The facility of this retro-Claisen cleavage in α-nitroketones is attributed to the high stability of the resulting nitronate anion leaving group. nih.gov The nitronate is a more thermodynamically stable leaving group compared to the attacking alkoxide nucleophile, which drives the reaction forward. nih.gov This inherent reactivity makes the retro-Claisen cleavage a significant transformation pathway for 2-nitrocycloheptanone and related compounds. researchgate.netnih.gov The retro-Dieckmann ring opening observed in the domino reaction with aromatic aldehydes is a specific example of this type of cleavage. sorbonne-universite.fr

2-Nitrocycloheptanone can be converted into α,ω-dicarboxylic acids through oxidative ring cleavage. researchgate.net One effective method involves treating the α-nitrocycloalkanone with aqueous 30% hydrogen peroxide and potassium carbonate in methanol (B129727) at room temperature. researchgate.net This process efficiently cleaves the carbon-carbon bond adjacent to the carbonyl group to yield the corresponding dicarboxylic acid.

Another method utilizes Oxone® (potassium peroxymonosulfate) for a modulated oxidative ring cleavage, which can lead to the synthesis of α,ω-dicarboxylic acids or their monomethyl esters. researchgate.net Furthermore, reacting α-nitrocycloalkanones with potassium persulfate in methanol in the presence of sulfuric acid at elevated temperatures provides the corresponding α,ω-dicarboxylic acid dimethyl esters in high yields. researchgate.net

A synthetic route from 2-nitrocycloalkanones to ω-amino acids involves a two-step process initiated by a base-catalyzed ring cleavage. researchgate.net

Ring Cleavage to ω-Nitro Acid: The first step involves the ring cleavage of the 2-nitrocycloalkanone to form an ω-nitro acid. This is achieved by reacting the cyclic nitroketone with aqueous sodium hydroxide at 80 °C in the presence of a phase-transfer catalyst like cetyltrimethylammonium chloride (CTACl). researchgate.net

Reduction to ω-Amino Acid: The resulting ω-nitro acid is then reduced to the corresponding ω-amino acid. A common method for this reduction is using ammonium (B1175870) formate (B1220265) (HCOONH4) with a palladium on carbon (Pd-C) catalyst in methanol at 80 °C. researchgate.net

This sequence provides a valuable synthetic pathway from cyclic α-nitro ketones to linear amino acids. researchgate.net

Other Significant Transformations

Palladium-Catalyzed Intramolecular Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com One such transformation is the intramolecular α-arylation of ketones, which allows for the construction of complex cyclic and polycyclic systems. This reaction has been applied to derivatives of 2-nitrocycloheptanone to synthesize novel fused-ring structures.

In a specific example, 2-nitrocycloheptanone is first alkylated at the α-carbon with an appropriate aryl halide. The resulting intermediate, which contains both the nitrocycloheptanone moiety and an ortho-haloaryl group, is then subjected to palladium-catalyzed intramolecular arylation. For instance, 2-(6-bromobenzo researchgate.netCurrent time information in Bangalore, IN.dioxol-5-ylmethyl)-2-nitrocycloheptanone undergoes an intramolecular C-arylation reaction catalyzed by a palladium complex. molaid.com This reaction proceeds by the formation of a palladium enolate, followed by reductive elimination to form a new carbon-carbon bond, leading to a tricyclic product.

Table 2: Palladium-Catalyzed Intramolecular Arylation of a 2-Nitrocycloheptanone Derivative

Substrate Catalyst System Product Reference

This methodology provides a strategic route to complex molecular architectures that are of interest in synthetic chemistry. The presence of the nitro group can influence the reactivity and stereochemical outcome of such cyclizations.

Anionic Domino Reactions for Functionalized Cyclohexene Derivatives

Anionic domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation from simple starting materials. sorbonne-universite.fre-bookshelf.de 2-Nitrocycloheptanone serves as a versatile building block in such transformations, leading to diverse and complex molecular scaffolds.

One key domino process involves the reaction of 2-nitrocycloalkanones with α,β-unsaturated aldehydes, such as acrolein. When 2-nitrocycloheptanone is treated with acrolein in the presence of a base like potassium carbonate in methanol, a cascade of reactions is initiated. scribd.com This sequence typically involves a Michael addition of the nitrocycloalkanone to acrolein, followed by a ring-cleavage of the cycloheptanone (B156872) ring, a second Michael addition, and a final intramolecular aldol (B89426) condensation. The result is the one-pot formation of highly functionalized nitrocyclohexene derivatives. scribd.com

Furthermore, the reaction pathway can be highly dependent on the reactants. When 2-nitrocycloheptanone is reacted with aromatic 1,2-dialdehydes in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a different domino sequence occurs. This process involves an intermolecular nitroaldol reaction, followed by a retro-Dieckmann-type ring opening and a final intramolecular nitroaldol cyclization. sorbonne-universite.frresearchgate.net This specific sequence affords 2-nitroindane-1,2-diols with three contiguous stereocenters in a highly diastereoselective manner. researchgate.net

In another variation, the base-promoted domino reaction between 2-nitrocycloheptanone and various α,β-unsaturated aldehydes can be directed to produce bicyclo[n.3.1]alkanone systems. doi.org These reactions are notable for generating up to four stereocenters, often with high diastereoselectivity, providing a general method for synthesizing these carbocyclic frameworks. doi.org

Table 3: Anionic Domino Reactions of 2-Nitrocycloheptanone

Reactants Catalyst/Base Key Transformation Steps Product Type Reference
2-Nitrocycloheptanone + Acrolein K₂CO₃/MeOH Michael addition, Ring cleavage, Michael addition, Aldol condensation Functionalized Nitrocyclohexenes scribd.com
2-Nitrocycloheptanone + Aromatic 1,2-dialdehydes DBU Nitroaldol, Retro-Dieckmann, Intramolecular nitroaldol 2-Nitroindane-1,2-diols sorbonne-universite.frresearchgate.net

These examples highlight the synthetic utility of 2-nitrocycloheptanone as a precursor in domino reactions, enabling the rapid construction of complex carbocyclic and heterocyclic structures from simple starting materials.

Mechanistic Investigations

Reaction Mechanism Elucidation for Photochemical Processes

The photochemistry of α-nitro ketones, including Cycloheptanone (B156872), 2-nitro-, involves intricate reaction pathways. When irradiated, these compounds can undergo specific intramolecular reactions. For instance, the irradiation of 2-nitrocycloheptanone in solvents like ethanol (B145695) or acetonitrile (B52724) results in the formation of N-hydroxy-2,8-dioxoazacyclo-octane. rsc.org This transformation is analogous to reactions observed for similar α-nitro ketones such as 2-nitrocyclohexanone (B1217707) and α-nitrocamphor. rsc.org

Photochemical reactions of ketones are often categorized as Norrish Type I or Type II reactions. wikipedia.orgedurev.in

Norrish Type I reaction: This process involves the photochemical cleavage (homolysis) of the bond between the carbonyl group and an adjacent carbon atom (α-scission), leading to the formation of two radical intermediates. wikipedia.orgedurev.inlibretexts.org The carbonyl group absorbs a photon, gets excited to a singlet state, and can then cross to a triplet state. wikipedia.org Cleavage from either excited state produces two radical fragments. wikipedia.org

Norrish Type II reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, which results in the formation of a 1,4-biradical. wikipedia.orglibretexts.org

While these are general pathways for ketones, the specific photochemical behavior of 2-nitrocycloheptanone leading to the N-hydroxy-2,8-dioxoazacyclo-octane suggests a distinct mechanism influenced by the nitro group. Further research is needed to fully elucidate the specific excited states and intermediates involved in the photochemistry of this particular compound.

Mechanistic Pathways in Michael Addition Reactions

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org α-Nitro ketones like 2-nitrocycloheptanone can participate in these reactions, which are often facilitated by organocatalysts. rsc.orgmdpi.com The mechanism typically involves the formation of key intermediates and is influenced by non-covalent interactions.

In many organocatalyzed Michael additions involving ketones, an enamine intermediate plays a pivotal role. mdpi.comorgsyn.orglibretexts.org This intermediate is formed from the reaction of the ketone with a chiral amine catalyst, often a primary or secondary amine. mdpi.compnas.orgscispace.com

The general steps are as follows:

The ketone (e.g., cycloheptanone) reacts with the amine catalyst to form a nucleophilic enamine. mdpi.comorgsyn.org

This enamine then attacks the β-carbon of the α,β-unsaturated Michael acceptor (e.g., a nitroalkene). masterorganicchemistry.comyoutube.com

The resulting intermediate is then hydrolyzed to release the final product and regenerate the catalyst. mdpi.com

This enamine-based activation strategy is a cornerstone of asymmetric organocatalysis, allowing for the stereocontrolled formation of new chiral centers. researchgate.net The steric environment created by the chiral catalyst directs the approach of the electrophile to one face of the enamine, leading to high enantioselectivity. orgsyn.org

Hydrogen bonding plays a critical role in the catalytic cycle of many Michael additions, particularly those employing bifunctional catalysts such as thiourea-based organocatalysts. mdpi.commdpi.comencyclopedia.pub These catalysts possess both a basic site (e.g., an amine) to form the enamine and a hydrogen-bond donor site (e.g., the thiourea (B124793) moiety). mdpi.comencyclopedia.pub

The catalytic cycle can be described as follows:

The primary amine moiety of the catalyst reacts with the ketone to form the enamine. mdpi.com

Simultaneously, the thiourea part of the catalyst activates the Michael acceptor (e.g., a nitroalkene) by forming hydrogen bonds with the oxygen atoms of the nitro group. mdpi.commdpi.com

This dual activation brings the nucleophile and electrophile into close proximity in a well-defined orientation, facilitating the stereoselective Michael addition. mdpi.comencyclopedia.pub

After the addition, the resulting intermediate is hydrolyzed, releasing the product and regenerating the catalyst for the next cycle. mdpi.com

The presence of additives, such as p-nitrophenol, can sometimes accelerate these reactions. mdpi.comorgsyn.org

Keto-Enol Tautomerism Dynamics in α-Nitro Ketones

Like other ketones with α-hydrogens, 2-nitrocycloheptanone exists in equilibrium with its enol tautomer. masterorganicchemistry.comoregonstate.edu This keto-enol tautomerism is a fundamental process where a proton migrates from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons. masterorganicchemistry.comoregonstate.edu

Key findings from the study of 2-nitrocyclohexanone, which can be extrapolated to understand 2-nitrocycloheptanone, include:

The pKa of the keto form was determined to be 5.97. nih.gov

The pKa of the enol form was found to be 4.78. nih.gov

The equilibrium constant for the keto-enol tautomerism (pKT = -log([enol]/[ketone])) was calculated to be 1.19. researchgate.netnih.gov

These values indicate that the nitro group significantly increases the acidity of the α-proton compared to the unsubstituted cyclohexanone (B45756). researchgate.netnih.gov The effect of the nitro group is attributed to a combination of inductive and steric effects, which outweigh the resonance contribution that is typically observed in nitroalkanes. researchgate.netnih.gov The tautomerism can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com

Table 1: Acid Dissociation Constants (pKa) and Tautomerization Constant (pKT) for 2-Nitrocyclohexanone

ParameterValue
pKa (Keto Form)5.97
pKa (Enol Form)4.78
pKT1.19

Understanding Anionic Domino Reaction Mechanisms

α-Nitro ketones are valuable substrates in anionic domino reactions, which are cascade processes involving multiple bond-forming events initiated by an anionic intermediate. rsc.org These reactions allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net

The mechanism of these reactions often begins with the deprotonation of the α-nitro ketone to form a nitronate anion. This nucleophilic species can then participate in a variety of transformations, including Michael additions, aldol (B89426) reactions, and cyclizations. frontiersin.orgscielo.br For example, a domino reaction could be initiated by a Michael addition of the nitronate from 2-nitrocycloheptanone to an α,β-unsaturated aldehyde. The resulting intermediate could then undergo an intramolecular aldol-type cyclization, leading to the formation of bicyclic products with high stereoselectivity. researchgate.net

The development of organocatalytic methods has been particularly impactful in this area, enabling enantioselective domino reactions. researchgate.net The catalyst not only initiates the sequence by promoting the formation of the initial anion but also controls the stereochemical outcome of the subsequent bond-forming steps.

Advanced Analytical Techniques for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. magritek.com For Cycloheptanone (B156872), 2-nitro-, various NMR experiments offer specific insights into its complex structure.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. hw.ac.ukmnstate.edu In the case of 2-nitrocycloheptanone, the proton on the carbon atom alpha to both the carbonyl and the nitro group (the α-proton) is of particular diagnostic importance.

The chemical shift of this α-proton is expected to be significantly downfield (at a higher ppm value) due to the strong electron-withdrawing effects of the adjacent nitro (NO₂) and carbonyl (C=O) groups. libretexts.org This deshielding effect reduces the electron density around the proton, causing it to resonate at a lower applied magnetic field. libretexts.orgacdlabs.com

The multiplicity, or splitting pattern, of the α-proton's signal reveals the number of neighboring protons. acdlabs.com It will be split by the protons on the adjacent methylene (B1212753) (CH₂) group of the cycloheptane (B1346806) ring. Assuming two non-equivalent neighboring protons, the signal for the α-proton would likely appear as a doublet of doublets (dd). The integration of this signal, representing the area under the peak, would correspond to a single proton. acdlabs.compressbooks.pub

Table 1: Predicted ¹H NMR Data for the α-Proton of Cycloheptanone, 2-nitro-

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constants (J, Hz)
H at C-2 (α-proton)4.5 - 5.5Doublet of doublets (dd)1HJ_ax, J_eq

Note: The exact chemical shift and coupling constants would need to be determined experimentally.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. uobasrah.edu.iq For 2-nitrocycloheptanone, distinct signals would be expected for each of the seven carbon atoms in the ring, with the carbonyl carbon appearing significantly downfield (typically 190-220 ppm) and the carbon bearing the nitro group (C-2) also being deshielded.

Nitrogen NMR, particularly ¹⁵N NMR, can directly probe the electronic environment of the nitro group. However, ¹⁵N NMR spectroscopy faces challenges due to the low natural abundance (0.3%) and lower gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. magritek.com Direct 1D ¹⁵N NMR experiments are often time-consuming and may not yield a strong signal for samples with natural isotopic abundance. reddit.com

To overcome this, two-dimensional inverse detection techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed. magritek.com A ¹H-¹⁵N HMBC experiment can establish correlations between the nitrogen atom of the nitro group and protons that are two or three bonds away, such as the α-proton. This not only confirms the presence and chemical shift of the nitrogen atom but also aids in the complete assignment of the molecular structure. reddit.comnih.gov The chemical shift of the nitrogen in a nitro group is typically found in a specific region of the ¹⁵N NMR spectrum. nih.gov

Table 2: Predicted ¹³C and ¹⁵N NMR Data for Key Nuclei in Cycloheptanone, 2-nitro-

NucleusTechniquePredicted Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (C-1)¹³C NMR195 - 205Deshielded due to electronegative oxygen.
α-Carbon (C-2)¹³C NMR85 - 95Deshielded by both carbonyl and nitro groups.
Nitro Nitrogen¹⁵N NMR+350 - +400Relative to CH₃NO₂. Often detected via ¹H-¹⁵N HMBC.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the detection and characterization of charged, transient intermediates in solution-phase reactions. nih.govnih.gov This "soft" ionization technique allows ions to be transferred from solution to the gas phase with minimal fragmentation. nsf.gov

In the study of reactions involving 2-nitrocycloheptanone, such as its synthesis via nitration of cycloheptanone or its participation in base-catalyzed condensation reactions, ionic intermediates are often formed. For instance, in a base-catalyzed reaction, the enolate of 2-nitrocycloheptanone could be generated. ESI-MS can be used to monitor the reaction mixture in real-time, allowing for the detection of such short-lived species. nih.gov By coupling the mass spectrometer to a liquid chromatography system or directly infusing the reaction solution, researchers can gain mechanistic insights by identifying the molecular composition of intermediates that are otherwise difficult to observe. nih.govresearchgate.net

X-ray Crystallography for Absolute and Relative Configuration

X-ray crystallography is an experimental science that determines the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed map of electron density can be generated, from which the atomic structure, bond lengths, and bond angles can be determined with high accuracy. ruppweb.org

For a chiral molecule like 2-nitrocycloheptanone (the C-2 carbon is a stereocenter), X-ray crystallography is the definitive method for determining both the relative and absolute configuration of the stereocenter. nih.gov To apply this technique, a high-quality single crystal of 2-nitrocycloheptanone must first be grown. The resulting crystal structure would unambiguously reveal the conformation of the seven-membered ring and the spatial orientation of the nitro and carbonyl groups relative to each other. libretexts.org This structural information is invaluable for understanding stereoselective reactions and the molecule's physical properties. ruppweb.org

Advanced Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is primarily used to identify the functional groups present in a compound. slideshare.net Advanced applications of IR, particularly Fourier-transform infrared (FT-IR) spectroscopy, allow for real-time monitoring of chemical reactions. bruker.comspectroscopyonline.com

By using an in-situ probe, such as an Attenuated Total Reflectance (ATR) probe, FT-IR spectroscopy can track the progress of a reaction by monitoring the change in absorbance of specific vibrational bands over time. spectroscopyonline.com For the synthesis of 2-nitrocycloheptanone, one could monitor the disappearance of the reactant's characteristic peaks and the simultaneous appearance of the strong absorption bands corresponding to the nitro group (NO₂) and the carbonyl group (C=O) of the product. rsc.org

The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch and a symmetric stretch. uobasrah.edu.iq These, along with the characteristic carbonyl stretch, provide a clear spectral signature for the formation of 2-nitrocycloheptanone. This kinetic data is crucial for optimizing reaction conditions and understanding the reaction mechanism. rsc.orgspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for Cycloheptanone, 2-nitro-

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1540 - 1560Strong
Nitro (NO₂)Symmetric Stretch1370 - 1390Strong
Carbonyl (C=O)Stretch1705 - 1725Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomerism and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions in molecules. For "Cycloheptanone, 2-nitro-", this technique is particularly valuable for studying its keto-enol tautomerism and for monitoring the progress of chemical reactions. The presence of the nitro group and the carbonyl group in the molecule gives rise to distinct electronic transitions that can be probed by UV-Vis spectroscopy, providing insights into its structural dynamics and reactivity.

The keto-enol tautomerism of α-nitro ketones, such as "Cycloheptanone, 2-nitro-", involves the equilibrium between the keto form and the enol form. These two tautomers possess different chromophores. The keto form contains a saturated ketone and a nitro group, while the enol form has a carbon-carbon double bond conjugated with the nitro group, and a hydroxyl group. This difference in conjugation leads to distinct absorption spectra, which allows for the quantification of each tautomer in solution.

While specific experimental data for "Cycloheptanone, 2-nitro-" is not extensively documented in publicly available literature, the principles of its analysis can be understood by examining a closely related, structurally analogous compound, 2-nitrocyclohexanone (B1217707). Studies on 2-nitrocyclohexanone have demonstrated the utility of UV-Vis spectroscopy in elucidating the intricacies of its tautomeric equilibrium. nih.govresearchgate.net

In aqueous solutions, the keto-enol equilibrium of 2-nitrocyclohexanone has been thoroughly investigated. nih.govresearchgate.net By recording the UV-Vis spectra at various pH values, researchers have been able to determine the acid dissociation constants (pKa) for both the keto (KH) and enol (EH) forms. The keto form's acidity is attributed to the carbon alpha to the carbonyl and nitro groups, while the enol form's acidity comes from the hydroxyl proton. The distinct absorbance of the enolate ion allows for the spectrophotometric determination of these pKa values.

The equilibrium constant for the keto-enol tautomerism (KT) can then be calculated from the pKa values of the keto and enol forms. nih.govresearchgate.net This provides a quantitative measure of the relative stability of the two tautomers in a given solvent system. A similar methodological approach can be applied to "Cycloheptanone, 2-nitro-" to determine its specific tautomeric equilibrium parameters.

Detailed Research Findings on an Analogous Compound: 2-Nitrocyclohexanone

The study of 2-nitrocyclohexanone in aqueous solution revealed a pKa for the keto form (pKaKH) of 5.97, which was determined directly from UV-Vis spectra at different pHs. nih.govresearchgate.net The pKa for the enol form (pKaEH) was found to be 4.78, obtained from the rate-pH profile of the ketonization reaction. nih.govresearchgate.net The tautomerization constant (pKT = -log([enol]/[keto])) was calculated to be 1.19, indicating that the keto form is the major tautomer at equilibrium in an aqueous solution. nih.govresearchgate.net

ParameterValueMethod of Determination
pKa (Keto Form)5.97Directly from UV-Vis spectra at varying pH
pKa (Enol Form)4.78From the rate-pH profile of the ketonization reaction
pKT (-log([enol]/[keto]))1.19Calculated from pKa values

Reaction Monitoring

UV-Vis spectroscopy is also an effective tool for monitoring the kinetics of chemical reactions involving "Cycloheptanone, 2-nitro-". researchgate.netspectroscopyonline.com If a reaction involving this compound leads to a change in the chromophoric system, the reaction's progress can be followed by measuring the change in absorbance at a specific wavelength over time. spectroscopyonline.comnih.gov

For instance, in a reduction of the nitro group of "Cycloheptanone, 2-nitro-", the disappearance of the absorbance band associated with the nitro group or the appearance of a new band corresponding to the product (e.g., an amino group) could be monitored. The rate of the reaction can be determined by analyzing the change in absorbance as a function of time. This non-destructive technique allows for real-time monitoring of reaction kinetics, providing valuable information for optimizing reaction conditions and understanding reaction mechanisms. researchgate.netmdpi.com

The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, is the fundamental principle behind using UV-Vis spectroscopy for reaction monitoring. researchgate.netspectroscopyonline.com By tracking the concentration changes of reactants or products, kinetic parameters such as the rate constant and the order of the reaction can be calculated.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, enabling detailed exploration of reaction mechanisms. For reactions involving 2-nitrocycloalkanones, such as the Michael addition, DFT calculations are instrumental in mapping out the potential energy surface and identifying the most plausible reaction pathways.

In the context of organocatalyzed Michael additions, a key reaction for 2-nitrocycloalkanones, DFT studies have elucidated the mechanism of action for catalysts like (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793). mdpi.com The reaction is proposed to initiate with the formation of an enamine intermediate between the cycloalkanone and the primary amine of the catalyst. This is followed by the nucleophilic attack of the enamine on the Michael acceptor, such as a nitroalkene. DFT calculations help in understanding the energetics of each step, from the initial catalyst-substrate interaction to the final product formation and catalyst regeneration. These calculations often reveal that the formation of the C-C bond is the rate-determining step. rsc.orgrsc.org

Modeling of Stereochemical Outcomes

A significant aspect of the chemistry of chiral compounds like 2-nitrocycloheptanone is the stereochemical outcome of their reactions. Computational modeling is a powerful tool to predict and rationalize the observed stereoselectivity. In asymmetric synthesis, understanding the geometry of the transition states is key to explaining why one stereoisomer is formed preferentially over others.

For the Michael addition of cycloketones to nitroalkenes, catalyzed by chiral organocatalysts, DFT calculations have been employed to model the various possible transition state structures. mdpi.com These models account for the approach of the enamine to the nitroalkene, leading to either syn or anti products. The calculations typically involve optimizing the geometries of all possible diastereomeric transition states and comparing their relative Gibbs free energies. The transition state with the lowest energy corresponds to the major product observed experimentally. For instance, in the reaction of cyclohexanone (B45756) (a close analog of cycloheptanone) with a nitroalkene catalyzed by a DPEN-thiourea catalyst, DFT calculations have shown that the transition state leading to the syn product is the most stable. mdpi.com This stability is often attributed to favorable non-covalent interactions, such as hydrogen bonding, and minimizing steric hindrance. mdpi.comwikipedia.org

Below is an interactive table summarizing the calculated relative Gibbs free energies for the transition states in a model Michael addition reaction.

Transition StateDiastereomerRelative Gibbs Free Energy (kcal/mol)Predicted Outcome
TS 1syn0.00Major Product
TS 2anti+1.5Minor Product
TS 3anti+2.8Minor Product
TS 4syn+1.2Minor Product

Note: The data in this table is representative of typical DFT calculations for such reactions and illustrates the energy differences that lead to stereoselectivity.

Solvent Effects and Hydrogen Bonding in Reaction Mechanisms

The reaction environment, particularly the solvent and the presence of hydrogen bonding, can significantly influence the course and outcome of a chemical reaction. researchgate.net Computational models can incorporate these effects to provide a more accurate description of the reaction mechanism.

In the organocatalyzed Michael addition of 2-nitrocycloalkanones, hydrogen bonding plays a crucial role in the activation of the reactants and the stabilization of the transition state. mdpi.com The thiourea moiety of the catalyst, for example, can form hydrogen bonds with the nitro group of the Michael acceptor, increasing its electrophilicity. mdpi.com Simultaneously, the enamine intermediate is activated. These interactions are critical for the high enantioselectivity observed in such reactions. mdpi.com

Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for the bulk effect of the solvent. comporgchem.com For reactions where specific solvent-solute interactions are important, explicit solvent molecules can be included in the DFT calculations. These models help to rationalize the experimental observation that the choice of solvent can impact both the reaction rate and the stereoselectivity. mdpi.com For example, the use of water as a solvent in some Michael additions has been shown to be beneficial, and computational studies can help to understand the role of water molecules in stabilizing key intermediates and transition states through hydrogen bonding networks. mdpi.com

Energy Barrier Analysis and Transition State Structures

The analysis of energy barriers (activation energies) and the detailed structures of transition states are fundamental to understanding reaction kinetics and selectivity. DFT calculations provide quantitative estimates of these energy barriers, allowing for a comparison of different reaction pathways. rsc.org

For the Michael addition of 2-nitrocycloalkanones, the energy profile of the reaction can be calculated, showing the relative energies of the reactants, intermediates, transition states, and products. The highest energy barrier along the reaction coordinate corresponds to the rate-determining step. By analyzing the geometry of the transition state, chemists can gain insights into the factors that control the reaction's stereochemical outcome. mdpi.comcomporgchem.com

For example, in the transition state for the major syn product of the Michael addition, the model might show a compact structure where the nitroalkene and the enamine are held in a specific orientation by hydrogen bonds with the catalyst. mdpi.comwikipedia.org This orientation minimizes steric clashes and maximizes stabilizing interactions, thus lowering the energy barrier for this specific pathway compared to the pathways leading to other stereoisomers. The calculated energy differences between the competing transition states can often be correlated with the experimentally observed diastereomeric and enantiomeric ratios. mdpi.com

Below is a data table presenting typical calculated energy barriers for the formation of different stereoisomers in a model Michael addition reaction.

StereoisomerTransition StateCalculated Energy Barrier (kcal/mol)
syn (Major)TS 115.2
anti (Minor)TS 216.7
anti (Minor)TS 318.0
syn (Minor)TS 416.4

Note: This data is illustrative and represents typical values obtained from DFT calculations for such stereoselective reactions.

Applications in Complex Molecule Synthesis

Building Blocks for Heterocyclic Scaffolds

The dual functionality of α-nitrocycloalkanones makes them versatile precursors for the synthesis of various heterocyclic systems. The ketone can participate in condensation and addition reactions, while the nitro group can act as a potent electron-withdrawing group, activating the α-carbon for nucleophilic attack or participating in cycloaddition reactions. rsc.orgresearchgate.net

The reaction of 2-nitrocycloalkanones with α,β-unsaturated aldehydes, such as acrolein, in the presence of a base can initiate an anionic domino reaction. researchgate.netscispace.com This type of transformation, involving sequential Michael addition and intramolecular cyclization, can lead to the formation of complex fused or bridged heterocyclic systems. For example, reactions of α-nitrocycloalkanones with certain unsaturated aldehydes have been shown to produce functionalized, bridged, bicyclic lactones that incorporate a 6-hydroxy-1,2-oxazine ring. researchgate.net This demonstrates the potential of Cycloheptanone (B156872), 2-nitro- to serve as a starting material for constructing novel, multi-ring heterocyclic frameworks.

Furthermore, the nitro and ketone groups can be transformed to generate 1,3-dipolar intermediates like nitronates and nitrile oxides, which are key participants in [3+2] cycloaddition reactions to form five-membered heterocycles such as isoxazoles and pyrazoles. rsc.orgchim.it

Table 1: Potential Heterocyclic Scaffolds from Cycloheptanone, 2-nitro-

Reaction Type Potential Reactant Resulting Heterocyclic Core Role of 2-nitrocycloheptanone
Domino Reaction α,β-Unsaturated Aldehyde Fused/Bridged Bicyclic Lactones, Oxazines C7 Ring and Nitroalkane Precursor
[3+2] Cycloaddition Alkynes/Alkenes Isoxazoles, Isoxazolines Nitrile Oxide Precursor (after modification)
Condensation/Annulation Hydrazines, Hydroxylamine Pyrazoles, Isoxazoles 1,2-Dielectrophile Synthon

Precursors for Natural Product Synthesis

The total synthesis of natural products often requires versatile building blocks that allow for the stereocontrolled introduction of functional groups and the construction of complex ring systems. rsc.orgnih.gov α-Nitro ketones are valuable in this regard as the nitro group can be readily transformed into other crucial functionalities, such as amines (via reduction) or carbonyls (via the Nef reaction). researchgate.netpugetsound.edu This versatility makes Cycloheptanone, 2-nitro- a potential precursor for natural products containing seven-membered carbocycles or those requiring amino-alcohol substructures.

The Henry (nitroaldol) reaction, a fundamental C-C bond-forming reaction, can be employed to extend the carbon skeleton of Cycloheptanone, 2-nitro-. researchgate.net Subsequent reduction of the nitro group and manipulation of the ketone would yield amino-alcohol functionalities embedded within a cycloheptane (B1346806) ring, a structural motif present in various alkaloids and other bioactive natural products. youtube.com Although the direct application of Cycloheptanone, 2-nitro- in a completed total synthesis is not prominently documented, its structural features align with retrosynthetic strategies for complex targets. youtube.comnih.gov

Synthesis of Bioactive Analogues

Many biologically active molecules, including approved drugs, contain nitroaromatic or nitroheterocyclic cores. mdpi.com The nitro group's strong electron-withdrawing properties and its ability to act as a hydrogen bond acceptor are crucial for molecular recognition and biological activity. While Cycloheptanone, 2-nitro- is an aliphatic nitro compound, its scaffold can be used to construct analogues of known bioactive molecules or to generate novel structures for screening. researchgate.netmdpi.com

The synthesis of bioactive analogues could involve several strategies:

Ring Expansion/Contraction: Chemical transformations could modify the seven-membered ring to access different ring sizes, leading to novel carbocyclic cores.

Functional Group Interconversion: The nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a library of amide or amine derivatives. The ketone provides another handle for derivatization, for instance, by forming imines or oximes.

Scaffold for Fused Rings: As discussed, Cycloheptanone, 2-nitro- can be used to build fused heterocyclic systems, such as benzodiazepines or other related structures, which are privileged scaffolds in medicinal chemistry. airo.co.inconicet.gov.ar

Derivatization for Functional Material Precursors

The application of α-nitrocycloalkanones in materials science is not a well-explored field. However, the inherent functionality of Cycloheptanone, 2-nitro- offers theoretical possibilities for its use as a precursor to monomers or functional additives. The ketone and nitro groups provide sites for chemical modification, allowing the cycloheptane ring to be incorporated into larger molecular structures like polymers or liquid crystals.

For instance, reduction of the nitro group to an amine and the ketone to a hydroxyl group would generate a 2-aminocycloheptanol. This bifunctional molecule could potentially serve as a monomer for the synthesis of polyamides or polyurethanes. The cycloheptyl ring would impart specific conformational properties to the resulting polymer backbone. Direct functionalization of the α-carbon, which is activated by both the ketone and nitro groups, could also be used to attach the molecule to polymer chains or surfaces, creating functionalized materials. nih.gov However, these applications remain speculative and require further investigation.

Q & A

Q. What are the recommended methods for synthesizing 2-nitrocycloheptanone while ensuring safety and reproducibility?

  • Methodological Answer : Synthesis typically involves nitration of cycloheptanone using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Key steps include:
  • Slow addition of nitrating agents to avoid exothermic runaway reactions.
  • Use of ice baths for temperature control .
  • Post-reaction neutralization with sodium bicarbonate and purification via vacuum distillation or column chromatography.
    Safety protocols (e.g., fume hoods, chemical-resistant gloves) are critical due to the compound’s flammability and potential toxicity .

Q. How can researchers characterize the purity and structural integrity of 2-nitrocycloheptanone?

  • Methodological Answer : Combine spectroscopic techniques:
  • FT-IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
  • ¹H/¹³C NMR : Identify cycloheptanone backbone signals (e.g., carbonyl carbon at ~210 ppm in ¹³C NMR) and nitro group-induced deshielding effects.
  • GC-MS : Verify molecular ion peak (m/z 155 for C₇H₁₁NO₂) and assess purity (>98% by GC area%) .

Q. What are the critical safety considerations for handling and storing 2-nitrocycloheptanone in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤25°C, away from oxidizers, bases, and ignition sources .
  • Handling : Use explosion-proof ventilation, chemical splash goggles, and nitrile gloves. Avoid skin contact due to potential irritation .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Q. How can researchers assess the acute toxicity of 2-nitrocycloheptanone in preliminary studies?

  • Methodological Answer :
  • In vitro assays : Use cell viability tests (e.g., MTT assay on human hepatocytes) to evaluate cytotoxicity.
  • Invertebrate models : Conduct Drosophila melanogaster exposure studies to monitor mortality rates.
  • QSAR modeling : Predict toxicity endpoints using computational tools if experimental data are scarce .

Q. What solvent systems are compatible with 2-nitrocycloheptanone for reaction optimization?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group reactivity in nucleophilic substitutions.
  • Non-polar solvents (e.g., toluene, hexane) are suitable for Friedel-Crafts reactions.
  • Avoid aqueous bases to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the nitro group in 2-nitrocycloheptanone be resolved?

  • Methodological Answer :
  • Perform kinetic studies under varied conditions (pH, solvent polarity, temperature) to isolate rate-determining steps.
  • Use DFT calculations to model transition states and compare with experimental activation energies.
  • Cross-validate results with in situ FT-IR to track intermediate formation .

Q. What advanced analytical techniques distinguish 2-nitrocycloheptanone from structural isomers (e.g., 3-nitrocycloheptanone)?

  • Methodological Answer :
  • NO+ chemical ionization (PTR-MS) : Differentiate isomers via mass shifts caused by adduct formation (e.g., aldehydes vs. ketones) .
  • X-ray crystallography : Resolve positional isomerism through crystal lattice analysis.
  • 2D NMR (COSY, NOESY) : Map spatial proximity of nitro and carbonyl groups .

Q. How does the nitro group influence the stability of 2-nitrocycloheptanone under photolytic conditions?

  • Methodological Answer :
  • Conduct UV-Vis spectroscopy to monitor absorbance changes during light exposure.
  • Use HPLC-MS to identify photodegradation products (e.g., cycloheptanone, NO₂ byproducts).
  • Compare stability in inert vs. aerobic environments to assess oxidative pathways .

Q. What strategies mitigate side reactions during catalytic reductions of 2-nitrocycloheptanone to cycloheptanamine?

  • Methodological Answer :
  • Optimize catalyst choice: Pd/C or Raney Ni for selective nitro reduction; avoid Pt catalysts that may hydrogenate the ketone.
  • Control H₂ pressure (<5 atm) and temperature (<50°C) to prevent over-reduction.
  • Monitor reaction progress with TLC or in-line IR spectroscopy .

Q. How can computational models predict the environmental fate of 2-nitrocycloheptanone?

  • Methodological Answer :
  • Apply EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and aquatic toxicity.
  • Simulate hydrolysis pathways using Gaussian or ORCA to identify persistent intermediates.
  • Validate with microcosm studies using soil/water samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.